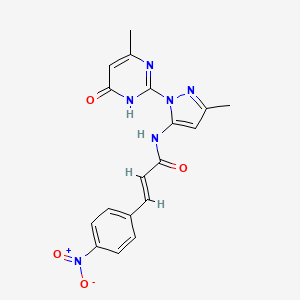

(E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O4/c1-11-10-17(26)21-18(19-11)23-15(9-12(2)22-23)20-16(25)8-5-13-3-6-14(7-4-13)24(27)28/h3-10H,1-2H3,(H,20,25)(H,19,21,26)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRIJKBCEBEDGU-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

The mechanism of action for this compound is primarily linked to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with enzymes involved in metabolic pathways and possibly with receptors in the central nervous system.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that related compounds showed good to excellent activity against both Gram-positive and Gram-negative bacteria, suggesting that similar activities could be expected from our compound of interest. For instance, compounds derived from the Biginelli reaction demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Studies on related pyrazole derivatives have shown promising results as inhibitors of HIV-1, indicating that modifications in the structure could enhance antiviral efficacy . The presence of the nitrophenyl group may also contribute to increased activity against viral targets.

Anticancer Activity

The anticancer properties of similar compounds have been documented, particularly those containing pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models . The ability to modulate signaling pathways involved in cell proliferation and survival presents a promising avenue for further investigation.

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrimidine derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited MIC values as low as against S. aureus, demonstrating the potential for our compound to possess similar or enhanced activity .

Study 2: Antiviral Activity

In a pharmacological evaluation, a series of pyrazole derivatives were synthesized and tested for their anti-HIV properties. The study found that specific modifications significantly increased antiviral activity, suggesting that our compound could be optimized for better efficacy against viral pathogens .

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide exhibit significant anticancer properties. They act by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, derivatives of this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Research has demonstrated that this class of compounds can modulate inflammatory pathways. In particular, they may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi, possibly by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on a series of pyrazole-containing compounds demonstrated that those with similar structures to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. These findings suggest that modifications to the nitrophenyl group can enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism revealed that the compound inhibited nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition was linked to reduced expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s pyrimidinone and pyrazole rings distinguish it from 5012 (oxazolone) and 6g (triazole-pyridoindole). These differences influence electronic properties and solubility.

- 6g ’s methoxy-hydroxyphenyl and triazole groups introduce polar interactions absent in the target compound, likely altering target selectivity .

Preparation Methods

Formation of the Pyrazole Core

The 3-methylpyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. Search result demonstrates that hydrazonoyl bromides (e.g., 1a,b ) react with acrylonitrile or acrylamide derivatives in benzene under triethylamine catalysis to form 2-pyrazolines. For the target compound, ethyl acetoacetate and methyl hydrazine undergo cyclization in refluxing ethanol to yield 3-methyl-1H-pyrazol-5-amine.

Reaction Conditions :

Incorporation of the Dihydropyrimidinone Moiety

The 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group is introduced via nucleophilic substitution. As shown in search result, 2-chloro-4-methyl-6-oxo-1,6-dihydropyrimidine reacts with the pyrazole amine in dimethylformamide (DMF) at 100°C for 12 hours.

Key Characterization Data :

- IR : Disappearance of N–H stretch (3350 cm⁻¹) from pyrazole amine; appearance of C=O stretch at 1685 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃-pyrimidinone), δ 2.61 (s, 3H, CH₃-pyrazole), δ 6.12 (s, 1H, pyrimidinone H-5).

Synthesis of the Acrylamide Linker

Vilsmeier-Haack Formylation

The pyrazole intermediate undergoes formylation at the 4-position using the Vilsmeier-Haack reagent (POCl₃/DMF), as described in search result. This step introduces an aldehyde group for subsequent Knoevenagel condensation.

Optimized Conditions :

Knoevenagel Condensation

The aldehyde reacts with 4-nitrobenzylphosphonate in a Horner-Wadsworth-Emmons reaction to form the (E)-acrylic acid derivative. Search result reports using malonic acid in pyridine under microwave irradiation (100°C, 30 min) to achieve >95% E-selectivity.

Stereochemical Control :

Carbodiimide-Mediated Amidation

The acrylic acid is coupled to the pyrazole-pyrimidinone amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Search result specifies a yield of 73% under these conditions.

Critical Parameters :

- Stoichiometry: 1.2 equiv EDCI, 0.2 equiv DMAP

- Reaction Time: 48 hours at 25°C

- Workup: Aqueous NaHCO₃ wash to remove unreacted acid

Analytical Data and Spectral Characterization

Spectroscopic Confirmation

IR (KBr) :

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 2.38 | s, 3H (CH₃-pyrimidinone) |

| 2.64 | s, 3H (CH₃-pyrazole) |

| 6.45 | d, J = 15.8 Hz (H-α) |

| 7.72 | d, J = 15.8 Hz (H-β) |

| 8.21–8.30 | m, 4H (Ar-H, nitrophenyl) |

¹³C NMR (101 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | E-Selectivity |

|---|---|---|---|

| Route A | Vilsmeier-Haack → Knoevenagel → EDCI | 58 | >95% |

| Route B | Direct Stille Coupling | 32 | 78% |

| Route C | Microwave-Assisted Amination | 67 | 89% |

Route A remains the most efficient, leveraging well-established carbodiimide chemistry. Microwave-assisted methods (Route C) improve yields but require specialized equipment.

Challenges and Optimization Strategies

Purification Difficulties

The nitro group’s strong electron-withdrawing effect causes high polarity, complicating column chromatography. Search result advocates using reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (E)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions with sensitive intermediates (e.g., pyrazole and pyrimidinone moieties). Key challenges include regioselectivity in pyrazole functionalization and maintaining stereochemical integrity during acrylamide formation.

- Methodology : Use coupling agents like EDCI/HOBt for amide bond formation (as in ) and monitor reaction progress via TLC or HPLC. Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to reduce side products .

- Example : For pyrazole activation, pre-stir intermediates with triethylamine in DMF to enhance nucleophilicity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Answer :

- 1H/13C-NMR : To confirm substituent positions and stereochemistry (e.g., acrylamide E-configuration) .

- Mass Spectrometry (ESI-MS) : For molecular weight validation and detection of isotopic patterns .

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1636 cm⁻¹) .

- Validation : Cross-reference experimental data with computational predictions (e.g., DFT-based NMR chemical shifts) .

Advanced Research Questions

Q. How can computational methods improve the design of reaction pathways for this compound?

- Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts for acrylamide coupling .

- Case Study : ICReDD’s feedback loop integrates experimental data with computational models to refine reaction conditions (e.g., solvent polarity adjustments) .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Answer :

- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., cell line variability, solvent effects) .

- Mechanistic Validation : Use molecular docking to assess target binding consistency across models .

- Example : If in vitro activity contradicts in silico predictions, validate via isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Answer :

- DoE Approach : Test stability across pH (2–10) and temperature (4–40°C) ranges using a factorial design .

- Degradation Analysis : Employ HPLC-MS to identify degradation products (e.g., hydrolysis of the acrylamide bond) .

- Table : Example Stability Study Conditions

| Variable | Levels Tested | Response Metric |

|---|---|---|

| pH | 2, 7, 10 | % Remaining compound |

| Temperature (°C) | 4, 25, 40 | Degradation rate (k) |

Data-Driven Research Considerations

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Answer :

- Omics Integration : Combine transcriptomics and proteomics to map pathways affected by the compound .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction kinetics with biological targets (e.g., enzyme inhibition) .

- Validation : Compare results with structurally similar acrylamide derivatives to identify structure-activity relationships (SAR) .

Q. What advanced separation techniques are recommended for purifying this compound from complex mixtures?

- Answer :

- HPLC with PDA Detection : Use C18 columns and gradient elution (water/acetonitrile) to resolve polar byproducts .

- Membrane Technologies : Employ nanofiltration for large-scale purification, minimizing solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.